Cloruro de 1-dodecil-3-metilimidazolio

Descripción general

Descripción

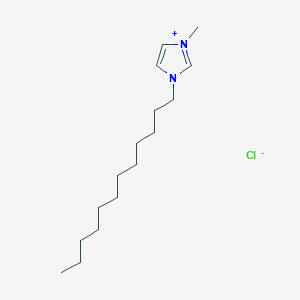

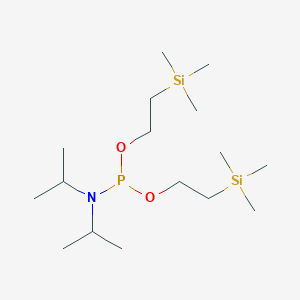

1-Dodecyl-3-methylimidazolium chloride is a type of ionic liquid . It belongs to the family of imidazolium-based ionic liquids, which are known for their unique solubility and thermal chemical properties . The molecular formula of this compound is C16H31ClN2 and it has a molecular weight of 286.88 .

Synthesis Analysis

1-Dodecyl-3-methylimidazolium chloride can be synthesized by reacting 1-methylimidazole with 1-chlorodecane . Another method involves the reaction of 1-dodecanol with imidazole to prepare the imidazolium salt, which is then reacted with hydrochloric acid to obtain the chloride .Molecular Structure Analysis

The molecular structure of 1-Dodecyl-3-methylimidazolium chloride consists of a positively charged imidazolium ring with a dodecyl (12 carbon) alkyl chain and a methyl group attached to it .Chemical Reactions Analysis

As an ionic liquid, 1-Dodecyl-3-methylimidazolium chloride exhibits special solubility and thermal chemical properties. It has been used in various fields such as chemical synthesis, electrocatalysis, and catalytic reactions .Physical and Chemical Properties Analysis

1-Dodecyl-3-methylimidazolium chloride is a solid at room temperature . Its melting point is 96.63°C . More detailed physical and chemical properties may require specific experimental measurements .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

El cloruro de 1-dodecil-3-metilimidazolio ha sido evaluado por sus propiedades antimicrobianas contra una amplia gama de bacterias y hongos . Ha demostrado una actividad antibacteriana y antifúngica significativa .

Cribado de Toxicidad

Este compuesto se ha utilizado en estudios de cribado de toxicidad. Los resultados de toxicidad indican que los líquidos iónicos (IL) que contienen un grupo funcional éster en la cadena lateral alquilo exhibieron una toxicidad mucho más baja para D. magna e inhibición de la acetilcolinesterasa que los IL con cadena alquílica larga sin sustituyentes polares .

Estudios de Interacción con Proteínas

El compuesto se ha utilizado en estudios que investigan su interacción con proteínas como la albúmina sérica humana (HSA). Los estudios sugieren que los compuestos de prueba podrían inducir el desdoblamiento de la proteína y cambios en la estructura secundaria de HSA .

Estudios de Acoplamiento Molecular

Se han llevado a cabo estudios de acoplamiento molecular para proporcionar información estructural de las interacciones de unión IL-HSA. Los compuestos acoplados exhiben una alta afinidad de unión a HSA y los enlaces de hidrógeno, las interacciones hidrofóbicas y electrostáticas desempeñaron un papel principal en el proceso .

Reducción de la Viscosidad en Crudo Pesado

El this compound se ha investigado por su potencial para reducir la viscosidad en crudo pesado . Estudios experimentales han demostrado que es eficiente en la reducción de la viscosidad, mostrando una disminución del 49,87% cuando se agrega a una concentración de 1500 mg/L .

Dispersión de Asfaltenos

El compuesto se ha utilizado en estudios que investigan la dispersión de asfaltenos en crudo pesado . El punto de deposición inicial de asfaltenos del crudo pesado se incrementa del 63% al 68% con la adición de 150 mg/L del compuesto .

Mecanismo De Acción

Target of Action

1-Dodecyl-3-methylimidazolium chloride is a type of ionic liquid It is known to interact with various biological entities, such as bacteria and fungi, and can affect their growth and survival .

Mode of Action

The compound’s mode of action is primarily through its surface-active properties . As an ionic liquid, it can disrupt cellular membranes, interfere with protein functions, and alter the physicochemical properties of the environment it is in . The exact nature of these interactions and the resulting changes can vary depending on the specific context and conditions.

Biochemical Pathways

These could include membrane transport, signal transduction, and metabolic pathways .

Pharmacokinetics

As an ionic liquid, it is expected to have good solubility in both polar and non-polar environments, which could influence its absorption and distribution . Its metabolism and excretion would likely depend on the specific biological system it interacts with.

Result of Action

1-Dodecyl-3-methylimidazolium chloride has been shown to have significant antimicrobial activity against a wide range of bacteria and fungi . This suggests that its action results in the inhibition of microbial growth and survival.

Action Environment

The action, efficacy, and stability of 1-Dodecyl-3-methylimidazolium chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances . For example, its surface-active properties can be affected by the composition of the surrounding medium, which in turn can influence its interactions with biological entities .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-Dodecyl-3-methylimidazolium chloride has been evaluated for its antimicrobial properties against a wide range of bacteria and fungi . It has been found to interact with various biomolecules, including enzymes and proteins . The nature of these interactions involves hydrogen bonding, hydrophobic, and electrostatic interactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells. It has been shown to induce protein unfolding and changes in the secondary structure of human serum albumin (HSA), a major protein in human blood . This suggests that 1-Dodecyl-3-methylimidazolium chloride can influence cell function by interacting with key proteins.

Molecular Mechanism

The molecular mechanism of action of 1-Dodecyl-3-methylimidazolium chloride involves binding interactions with biomolecules. Docking studies have shown that this compound exhibits a high binding affinity to HSA . This binding is facilitated by hydrogen bonding, hydrophobic, and electrostatic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Dodecyl-3-methylimidazolium chloride can change over time. For example, it has been shown to lead to a maximum viscosity reduction of 49.87%

Dosage Effects in Animal Models

For instance, ionic liquids with long alkyl chains have shown toxicity towards Daphnia magna, a small planktonic crustacean .

Propiedades

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXNHKQUEXEWAM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047918 | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114569-84-5 | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methyl-1H-imidazol-3-ium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY5Q72FW73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

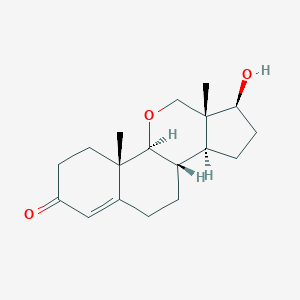

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)

![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)

![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)